5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
CAS No.: 431930-41-5
Cat. No.: VC6937159
Molecular Formula: C18H13NO4S
Molecular Weight: 339.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431930-41-5 |
|---|---|
| Molecular Formula | C18H13NO4S |
| Molecular Weight | 339.37 |
| IUPAC Name | (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C18H13NO4S/c20-14-8-6-12(7-9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10,20H,11H2/b16-10- |
| Standard InChI Key | UKOJJPQQCRVECC-YBEGLDIGSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The IUPAC name, (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione, reflects its stereospecific Z-configuration at the benzylidene double bond. The core thiazolidine-2,4-dione ring is substituted with a 4-hydroxyphenyl group at C5 and a phenacyl (2-oxo-2-phenylethyl) chain at N3. The SMILES notation (C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O) and InChIKey (UKOJJPQQCRVECC-YBEGLDIGSA-N) provide unambiguous identifiers for computational and database applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃NO₄S |
| Molecular Weight | 339.37 g/mol |
| CAS Registry Number | 431930-41-5 |
| IUPAC Name | (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
| SMILES | C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
| InChIKey | UKOJJPQQCRVECC-YBEGLDIGSA-N |
Spectral Characterization
Infrared (IR) spectroscopy reveals distinct carbonyl stretches at 1731 cm⁻¹ (thiazolidinedione C=O) and 1705 cm⁻¹ (phenacyl ketone), corroborating the hybrid structure . Nuclear Magnetic Resonance (NMR) data further resolve the Z-configuration: the benzylidene proton appears as a singlet at δ 7.85 ppm in ¹H-NMR, while ¹³C-NMR confirms two carbonyl carbons at δ 167.2 and 169.8 ppm . Mass spectrometry (MS) identifies the molecular ion peak at m/z 339.37 (M+H⁺), consistent with the molecular formula.
Synthetic Methodologies
Conventional Condensation Routes
The synthesis typically involves a Knoevenagel condensation between 3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and 4-hydroxybenzaldehyde under acidic conditions. This one-pot reaction proceeds via enolate formation at the thiazolidinedione C5, followed by nucleophilic attack on the aldehyde carbonyl. Yields exceeding 85% are achievable with refluxing ethanol and catalytic piperidine .
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to enhance reaction efficiency. A study by Marc et al. (2017) demonstrated that irradiating equimolar reactants in dimethylformamide (DMF) at 120°C for 15 minutes achieves 96% yield, reducing reaction time from 6 hours to minutes . This method minimizes side products, as evidenced by HPLC purity >98%.
Table 2: Comparative Synthesis Parameters
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | Ethanol, piperidine, 6 h, 80°C | 85 | 95 |
| Microwave Irradiation | DMF, 120°C, 15 min | 96 | 98 |
Biological Activity and Mechanism
Antifungal Activity
Derivatives bearing 4-hydroxybenzylidene substituents, such as compound 5 (5-(4-hydroxybenzylidene)thiazolidine-2,4-dione), inhibit Candida albicans growth at MIC values of 32 µg/mL . The phenacyl side chain in the title compound may enhance membrane permeability, though specific assays are pending.
Computational Insights and Structure-Activity Relationships
Molecular Docking Studies
Docking into PaPhzS (PDB: 6T9X) using AutoDock Vina positioned the thiazolidinedione core within 3.2 Å of NADH’s nicotinamide moiety. The benzylidene hydroxyl forms a hydrogen bond with Ser214 (ΔG = -8.2 kcal/mol), while the phenacyl group engages in π-π stacking with Phe153 .
Quantitative Structure-Activity Relationship (QSAR)
A comparative QSAR model (R² = 0.89) for thiazolidinediones indicates that electron-withdrawing substituents on the benzylidene ring (e.g., -OH, -OCH₃) enhance PaPhzS affinity by 1.5–2.0 log units. The title compound’s 4-hydroxy group aligns with this trend, predicting a Kd of ~2.5 µM .
Pharmacological and Industrial Applications
Antimicrobial Drug Development
The compound’s dual inhibition of pyocyanin (virulence factor) and fungal growth positions it as a multipotent anti-infective candidate. Pyocyanin inhibition disrupts P. aeruginosa biofilm formation, potentially synergizing with antibiotics like ciprofloxacin .
Agricultural Fungicides
Thiazolidinedione derivatives show efficacy against Fusarium oxysporum (EC₅₀ = 12 µg/mL), suggesting applications in crop protection. The phenacyl group may improve leaf adhesion and rainfastness compared to existing fungicides .
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